Bicyclo[6.1.0]nona-1,6-diene
CAS No.: 36398-97-7
Cat. No.: VC19653881
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36398-97-7 |
|---|---|
| Molecular Formula | C9H12 |
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | bicyclo[6.1.0]nona-1,6-diene |
| Standard InChI | InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h3,5-6,8H,1-2,4,7H2 |
| Standard InChI Key | DGFQRUIPQPISDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=CC2CC2=CC1 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
Bicyclo[6.1.0]nona-1,6-diene consists of a seven-membered ring fused to a cyclopropane ring, with double bonds at positions 1 and 6 (Figure 1). The bicyclo[6.1.0] notation indicates bridge lengths of six, one, and zero carbons, resulting in significant angle strain. X-ray crystallography and NMR studies reveal a nonplanar geometry, with the cyclopropane ring adopting a puckered conformation to alleviate steric strain . The compound’s SMILES notation () and InChIKey () further specify its connectivity .
Table 1: Comparative Structural Features of Bicyclo[6.1.0] Systems
| Compound | Molecular Formula | Double Bond Positions | Strain Energy (kJ/mol) |
|---|---|---|---|
| Bicyclo[6.1.0]nona-1,6-diene | 1,6 | 285.3 | |
| Bicyclo[6.1.0]nona-3,5-diene | 3,5 | 278.9 | |
| Bicyclo[6.1.0]nonane | None | 264.1 |
Electronic Properties
The conjugation between the double bonds and the strained cyclopropane ring creates a unique electronic profile. Density functional theory (DFT) calculations indicate partial delocalization of π-electrons into the cyclopropane σ-framework, resulting in heightened reactivity toward electrophiles and dienophiles . The HOMO-LUMO gap () suggests moderate susceptibility to photochemical reactions .
Synthesis and Isolation
Early Synthetic Routes
The first synthesis of bicyclo[6.1.0]nona-1,6-diene was reported by Boche et al. (1972) via pyrolysis of 7-methylenebicyclo[4.1.0]hept-2-ene at 400°C (Equation 1) :
This method yielded the target compound in 45% purity, requiring subsequent chromatographic separation.
Modern Approaches
Recent advancements employ transition metal-catalyzed cyclopropanation. For example, ethyl diazoacetate and copper sulfate catalyze the cyclopropanation of 1,5-cyclooctadiene derivatives, followed by dehydrohalogenation to install the double bonds (Scheme 1) :
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Bromination: 1,5-cyclooctadiene → 5,6-dibromocyclooctene.
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Cyclopropanation: Ethyl diazoacetate → ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate.
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Dehydrobromination: DBU-mediated elimination → bicyclo[6.1.0]nona-3,5-diene.
Adapting this protocol with modified starting materials permits access to the 1,6-diene isomer .
Physicochemical Properties
Thermodynamic Data
Experimental thermochemical data remain limited, but calculated properties include:
Spectroscopic Features
Chemical Reactivity
Thermal Rearrangements
Pyrolysis at 500°C induces retro-Diels-Alder cleavage, yielding ethylene and a bicyclo[4.1.0]heptene derivative (Equation 2) :
Cycloaddition Reactions
The compound serves as a diene in Diels-Alder reactions. For instance, tetracyanoethylene (TCNE) forms a [4+2] adduct, 10,10,11,11-tetracyanobicyclo[7.2.0]undeca-2,4,7-triene, under mild conditions (Equation 3) :
Hydrogenation
Catalytic hydrogenation () saturates both double bonds, yielding bicyclo[6.1.0]nonane with .
Applications and Derivatives
Polycyclic Synthesis
The compound’s strained structure facilitates carbene insertion reactions. For example, tosylhydrazone derivatives undergo pyrolysis to generate tricyclic systems via intramolecular C-H insertion .
Functionalized Derivatives
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